

Application Note: Analysis of Propisochlor by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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Introduction

Propisochlor is a pre-emergence and early post-emergence herbicide used to control annual grasses and some broad-leaved weeds in crops like maize, soybeans, and sunflowers. Due to its potential for environmental persistence and runoff into water bodies, sensitive and specific analytical methods are required for its detection and quantification in various matrices such as soil, water, and food products. Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), offers excellent selectivity and sensitivity for the analysis of pesticide residues like **propisochlor**.^{[1][2]} This application note provides a detailed protocol for the analysis of **propisochlor** using GC-MS/MS.

Principle

The methodology involves extracting **propisochlor** from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where **propisochlor** is separated from other components based on its volatility and interaction with the GC column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for **propisochlor** are monitored, providing high selectivity and quantitative accuracy.^{[2][3]}

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

a. Materials and Reagents:

- Homogenized sample (e.g., soil, vegetable, or fruit)
- Acetonitrile (ACN), HPLC grade
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) for pigmented samples
- Centrifuge tubes (15 mL and 2 mL)
- Centrifuge

b. Extraction Protocol:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g $MgSO_4$, 1 g NaCl).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- The upper layer is the acetonitrile extract containing the pesticides.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the acetonitrile supernatant from the extraction step into a 2 mL d-SPE centrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
- Cap the tube and vortex for 30 seconds.
- Centrifuge at \geq 5000 rcf for 5 minutes.
- The supernatant is the final extract. Transfer it into an autosampler vial for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

a. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890A GC or equivalent[4]
- Column: Rxi-5ms or DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness)[3][5]
- Inlet: Splitless mode
- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp 1: 25 °C/min to 150 °C
 - Ramp 2: 3 °C/min to 200 °C
 - Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

b. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 7000B Triple Quadrupole GC/MS or equivalent[4]
- Ionization Mode: Electron Ionization (EI) at 70 eV[6]
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C[7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Collision Gas: Argon or Nitrogen

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for clarity and easy reference.

Table 1: GC-MS/MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column Type	Rxi-5ms or DB-5MS (30 m x 0.25 mm, 0.25 μ m) [3] [5]
Injection Mode	Splitless
Injection Volume	1 μ L
Inlet Temperature	250 °C
Carrier Gas	Helium (1.2 mL/min)
Oven Program	70°C (2 min) -> 25°C/min to 150°C -> 3°C/min to 200°C -> 8°C/min to 280°C (10 min)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI), 70 eV [6]
Ion Source Temp.	230 °C
Transfer Line Temp.	280 °C [7]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: **Propisochlor** Identification and Quantification Parameters

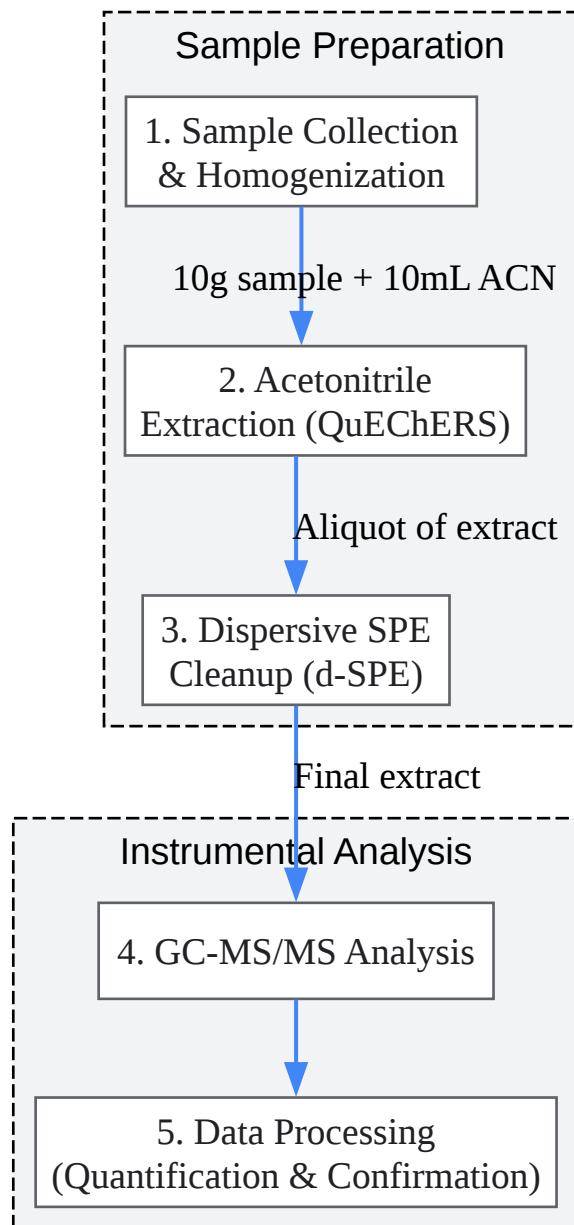
Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Propisochlor	~15.35 [3]	223.11	147.07	10

| **Propisochlor** (Qualifier) | ~15.35[\[3\]](#) | 162.08 | 144.07 | 10 |

Visualizations

Experimental Workflow

The logical flow of the analytical procedure from sample receipt to final data analysis is depicted below.



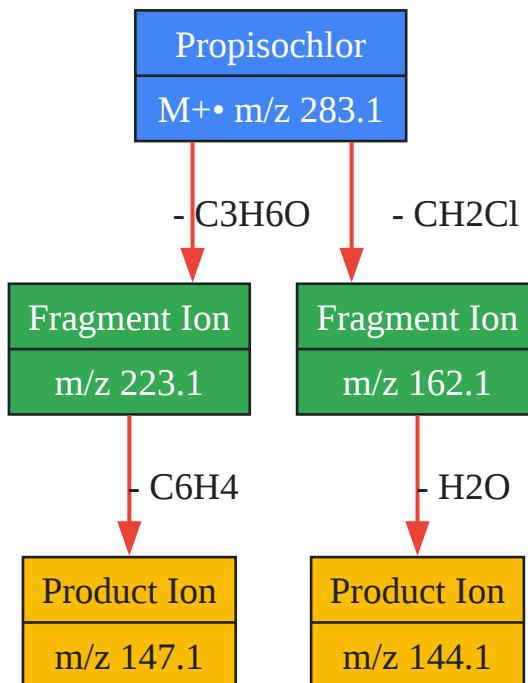
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Caption: Workflow for **Propisochlor** Analysis.

Proposed Fragmentation Pathway of Propisochlor

The following diagram illustrates a plausible fragmentation pathway for **propisochlor** under Electron Ionization (EI) conditions, leading to the ions monitored in the MRM transitions.

Proposed EI Fragmentation of Propisochlor



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Caption: Fragmentation of **Propisochlor** in MS.

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